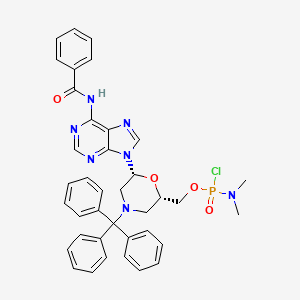
6beta-Hydroxycannabidiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which the 6-pro-R hydrogen of the cyclohexene ring has been replaced by a hydroxy group. It is one of the main metabolites of cannabidiol by human liver microsomes, produced by CYP3A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.
Applications De Recherche Scientifique
1. Drug Metabolism and Cytochrome P450 Enzyme Activity
6beta-Hydroxycannabidiol has been studied for its potential role in drug metabolism, particularly in its interaction with the cytochrome P450 enzyme system. Research indicates that 6beta-Hydroxycortisol, a closely related compound, is involved in drug induction and inhibition in humans and laboratory animals. The urinary excretion of 6beta-Hydroxycortisol has been considered a marker for these processes. The findings suggest that variations in 6beta-Hydroxycortisol excretion could be used to evaluate the drug-metabolizing enzyme inducing or inhibiting properties of drugs, although its reliability in measuring actual CYP3A4 activity is still under debate (Galteau & Shamsa, 2003).
2. Potential in Diabetes Research
6beta-Hydroxycannabidiol may have implications in diabetes research, given the broader interest in cannabinoids and their therapeutic effects. While direct studies on 6beta-Hydroxycannabidiol are limited, the general field of cannabinoids has seen extensive research in various aspects of diabetes, from diagnosis to complications and therapy. The utilization of machine learning and data mining methods in this field underscores the potential of 6beta-Hydroxycannabidiol and related compounds in generating valuable knowledge for diabetes research (Kavakiotis et al., 2017).
3. Implications in Understanding Diabetes Mellitus
The systematic review on hydroxychloroquine, a compound related to 6beta-Hydroxycannabidiol, in the context of diabetes mellitus sheds light on the possible effects of cannabinoids on metabolic disorders. The review discusses hydroxychloroquine's role against diabetes mellitus and its potential mechanisms of action, hinting at the broader implications of cannabinoid-related compounds in metabolic research (Wondafrash et al., 2020).
4. Exploration in Cannabinoid Synergy and Phytocannabinoid Effects
The study on the synergy of phytocannabinoids and terpenoid entourage effects, including the contributions of compounds like 6beta-Hydroxycannabidiol, offers insights into the therapeutic potential of cannabinoids. This includes their role in treating pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and infections, demonstrating the multifaceted applications of cannabinoids in medicine (Russo, 2011).
Propriétés
Numéro CAS |
59888-03-8 |
|---|---|
Nom du produit |
6beta-Hydroxycannabidiol |
Formule moléculaire |
C₂₁H₃₀O₃ |
Poids moléculaire |
330.46 |
Synonymes |
[1R-(1α,4α,6β)]-2-[4-Hydroxy-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)